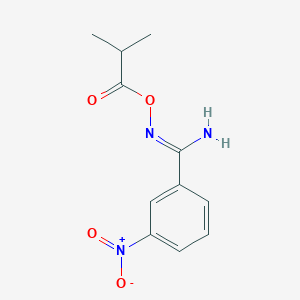
6-fluoro-7-(4-thiomorpholinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-7-(4-thiomorpholinyl)quinoxaline (FTM) is a quinoxaline derivative that has been widely used in scientific research due to its unique chemical properties. FTM is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
6-fluoro-7-(4-thiomorpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. By blocking the glycine site, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. Without glycine, the NMDA receptor cannot be activated, and the downstream signaling pathways are disrupted.
Biochemical and Physiological Effects:
6-fluoro-7-(4-thiomorpholinyl)quinoxaline has been shown to impair LTP and memory formation in animal models. In addition, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can induce neurotoxicity and neuronal damage in vitro and in vivo. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can also modulate the activity of other ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine receptors. However, the exact biochemical and physiological effects of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
6-fluoro-7-(4-thiomorpholinyl)quinoxaline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline is also relatively stable and has a long half-life, which allows for prolonged experiments. However, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can induce neurotoxicity and neuronal damage, which limits its use in certain experiments. In addition, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can modulate the activity of other ion channels, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on 6-fluoro-7-(4-thiomorpholinyl)quinoxaline. First, the exact biochemical and physiological effects of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline need to be further investigated. Second, the potential neurotoxicity and neuronal damage induced by 6-fluoro-7-(4-thiomorpholinyl)quinoxaline need to be better understood. Third, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can modulate the activity of other ion channels, which raises the question of whether 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can be used as a tool to study the activity of these ion channels. Fourth, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can be used in combination with other drugs to study the interactions between different signaling pathways. Finally, the development of new derivatives of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline with improved selectivity and reduced toxicity can expand the potential applications of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline in scientific research.
Synthesemethoden
The synthesis of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline involves the reaction of 6-fluoroquinoxaline-2,3-dione with 4-morpholinethiol in the presence of a base. The resulting product is a white crystalline powder with a melting point of 232-234°C.
Wissenschaftliche Forschungsanwendungen
6-fluoro-7-(4-thiomorpholinyl)quinoxaline has been extensively used in scientific research to study the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of ionotropic glutamate receptor. NMDA receptors are involved in long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptors, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can impair LTP and disrupt memory formation.
Eigenschaften
IUPAC Name |
4-(7-fluoroquinoxalin-6-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-9-7-10-11(15-2-1-14-10)8-12(9)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZWKSCTHTCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC3=NC=CN=C3C=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)


![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)